molecular formula C10H11FN4O3S B12619938 4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione CAS No. 922142-67-4

4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione

Cat. No.: B12619938
CAS No.: 922142-67-4
M. Wt: 286.29 g/mol
InChI Key: CITCQLAOHJLOTR-UHFFFAOYSA-N
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Description

4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione is a complex organic compound characterized by the presence of an azido group, a fluorine atom, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione typically involves multiple steps, starting with the preparation of the azido-fluorophenyl precursor. This precursor can be synthesized through the nucleophilic substitution of a fluorine atom on a fluorophenyl compound with an azide ion.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the azido position .

Scientific Research Applications

4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione involves its interaction with molecular targets through its azido and fluorophenyl groups. These interactions can lead to the formation of reactive intermediates, such as nitrenes, which can further react with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione is unique due to the combination of its azido, fluorophenyl, and thiazinane ring structures. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

922142-67-4

Molecular Formula

C10H11FN4O3S

Molecular Weight

286.29 g/mol

IUPAC Name

4-(4-azido-2-fluorophenyl)-4-oxido-1,4-thiazinan-4-ium 1,1-dioxide

InChI

InChI=1S/C10H11FN4O3S/c11-9-7-8(13-14-12)1-2-10(9)15(16)3-5-19(17,18)6-4-15/h1-2,7H,3-6H2

InChI Key

CITCQLAOHJLOTR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC[N+]1(C2=C(C=C(C=C2)N=[N+]=[N-])F)[O-]

Origin of Product

United States

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